Ethyl 3,4-dibromo-5-fluorophenylacetate

CAS No.: 1803785-28-5

Cat. No.: VC2754280

Molecular Formula: C10H9Br2FO2

Molecular Weight: 339.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803785-28-5 |

|---|---|

| Molecular Formula | C10H9Br2FO2 |

| Molecular Weight | 339.98 g/mol |

| IUPAC Name | ethyl 2-(3,4-dibromo-5-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3 |

| Standard InChI Key | XVBDYIWUPKZOJY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F |

Introduction

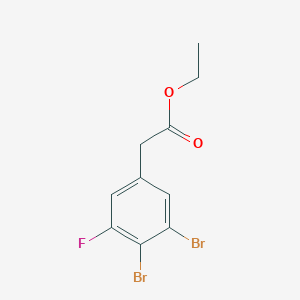

Chemical Identification and Structure

Ethyl 3,4-dibromo-5-fluorophenylacetate is an organic compound with molecular formula C₁₀H₉Br₂FO₂ and a molecular weight of 339.98 g/mol. This compound is identified by the CAS registry number 1803785-28-5 and is also known by its IUPAC name ethyl 2-(3,4-dibromo-5-fluorophenyl)acetate. The compound features a phenyl ring with bromine atoms at positions 3 and 4, a fluorine atom at position 5, and an ethyl acetate functional group.

The compound's structural identifiers include:

-

Standard InChI: InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3

-

Standard InChIKey: XVBDYIWUPKZOJY-UHFFFAOYSA-N

-

SMILES notation: CCOC(=O)CC1=CC(=C(C(=C1)Br)Br)F

Table 1: Chemical Identifiers of Ethyl 3,4-dibromo-5-fluorophenylacetate

| Property | Value |

|---|---|

| CAS Number | 1803785-28-5 |

| Molecular Formula | C₁₀H₉Br₂FO₂ |

| Molecular Weight | 339.98 g/mol |

| IUPAC Name | ethyl 2-(3,4-dibromo-5-fluorophenyl)acetate |

| PubChem Compound ID | 121228102 |

Synthesis Methods

Standard Synthetic Routes

Ethyl 3,4-dibromo-5-fluorophenylacetate can be synthesized through esterification of 3,4-dibromo-5-fluorophenylacetic acid with ethanol. This reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions to ensure complete conversion to the ester product. The starting material, 3,4-dibromo-5-fluorophenylacetic acid, is typically prepared through selective bromination of 5-fluorophenylacetic acid.

Chemical Reactivity

Ethyl 3,4-dibromo-5-fluorophenylacetate possesses reactive sites that can participate in various chemical transformations. The presence of bromine atoms makes it particularly suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which can be used to functionalize the aromatic ring further.

The ester functionality allows for typical ester chemistry, including:

-

Hydrolysis to yield the corresponding carboxylic acid

-

Transesterification to form different esters

-

Reduction to form alcohols

-

Amidation to form amides

The halogen substituents also make this compound suitable for nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogens.

Applications in Research and Industry

Organic Synthesis Applications

Ethyl 3,4-dibromo-5-fluorophenylacetate serves as a valuable building block in organic synthesis. The presence of bromine atoms provides reactive sites for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry

In the field of medicinal chemistry, halogenated phenylacetates often serve as important intermediates in the synthesis of bioactive compounds. The unique combination of bromine and fluorine substituents on the phenyl ring can impart specific binding properties to drug candidates, potentially enhancing their pharmacokinetic profiles and target selectivity.

Comparative Applications with Similar Compounds

When comparing halogenated phenylacetates, we can observe various patterns in their applications. The table below compares Ethyl 3,4-dibromo-5-fluorophenylacetate with a related compound:

Table 2: Comparison of Related Halogenated Phenylacetates

| Compound | Molecular Weight | Halogen Content | Primary Applications |

|---|---|---|---|

| Ethyl 3,4-dibromo-5-fluorophenylacetate | 339.98 g/mol | 2 Br, 1 F | Organic Synthesis, Medicinal Chemistry |

| Ethyl 3,5-dibromo-2,4-difluorophenylacetate | 357.97 g/mol | 2 Br, 2 F | Organic Synthesis, Medicinal Chemistry |

Structure-Activity Relationships

The position and nature of halogen substituents on the phenyl ring significantly influence the compound's chemical and potentially biological properties. The 3,4-dibromo-5-fluoro substitution pattern provides a unique electronic distribution around the aromatic ring, which can affect:

-

Reactivity in chemical transformations

-

Binding affinity to biological targets

-

Metabolic stability

-

Physicochemical properties such as solubility and lipophilicity

Understanding these structure-activity relationships is crucial for the rational design of new compounds with enhanced properties for specific applications.

Analytical Identification

For analytical purposes, Ethyl 3,4-dibromo-5-fluorophenylacetate can be identified and characterized using various spectroscopic and chromatographic techniques. The compound's structural features provide distinctive spectroscopic signatures that facilitate its identification:

-

Mass spectrometry would show characteristic isotope patterns due to the presence of bromine atoms

-

NMR spectroscopy would reveal the specific coupling patterns related to the halogenated aromatic ring

-

IR spectroscopy would show characteristic absorption bands for the ester carbonyl and C-X (halogen) stretching vibrations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume